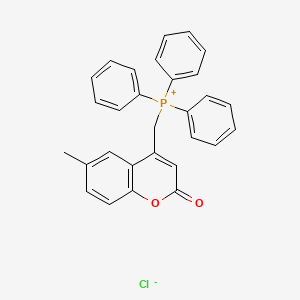![molecular formula C19H16ClN3O4S B3042600 4-chloro-3-nitro-N-[3-(2-pyridin-2-ylethyl)phenyl]benzenesulfonamide CAS No. 648409-28-3](/img/structure/B3042600.png)
4-chloro-3-nitro-N-[3-(2-pyridin-2-ylethyl)phenyl]benzenesulfonamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves nitration reactions . For instance, 4-nitropyridine, a key intermediate in medicinal products, was successfully prepared from pyridine N-oxide in a two-step approach . Pyridine N-oxide was nitrated with HNO and H2SO to give 4-nitropyridine N-oxide, followed by reaction with PCl to give the final product .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using various techniques . For instance, the structure of “Benzenesulfonyl chloride, 4-chloro-3-nitro-” has been made available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve nitration reactions . For example, the pathway to 4-nitropyridine via the pyridine N-oxide involves two steps, including a nitration step and a reduction step . The nitration reaction is a key step and with the use of HNO – 3 H 2SO mixed acid as the nitration reagent is usually exothermic .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques . For instance, the compound “N- (4-CHLORO-3-NITRO-PHENYL)-2- (PYRIDIN-2-YLSULFANYL)-ACETAMIDE” has a linear formula of C13H10ClN3O3S .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-chloro-3-nitro-N-[3-(2-pyridin-2-ylethyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4S/c20-18-10-9-17(13-19(18)23(24)25)28(26,27)22-16-6-3-4-14(12-16)7-8-15-5-1-2-11-21-15/h1-6,9-13,22H,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKDNUACSIGHHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCC2=CC(=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-{3-[2-(2-pyridyl)ethyl]phenyl}-4-chloro-3-nitrobenzene-1-sulphonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-(2-{[4-(trifluoromethyl)pyrimidin-2-yl]thio}phenyl)acetamide](/img/structure/B3042517.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-4-chloro-3-nitrobenzamide](/img/structure/B3042518.png)
![N-(2,6-dichloroisonicotinoyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B3042519.png)
![N-[3,5-di(trifluoromethyl)phenyl]oxo(diphenyl)phosphoranecarbothioamide](/img/structure/B3042521.png)
![4-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-4-methyl-1,4-oxazinan-4-ium iodide](/img/structure/B3042522.png)
![3-{5-[3,5-Di(trifluoromethyl)phenyl]-2-furyl}-1-phenylprop-2-en-1-one](/img/structure/B3042527.png)
![1-(3,4-Dichlorophenyl)-3-{5-[3,5-di(trifluoromethyl)phenyl]-2-furyl}prop-2-en-1-one](/img/structure/B3042528.png)
![(E)-1-(2-hydroxyphenyl)-3-[5-[2-nitro-4-(trifluoromethyl)phenyl]furan-2-yl]prop-2-en-1-one](/img/structure/B3042531.png)

![N-{3-[3,5-bis(trifluoromethyl)phenyl]-1,1-dimethylprop-2-ynyl}-2-chloroacetamide](/img/structure/B3042534.png)
![N'1-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]-2,6-dimethoxybenzene-1-carbohydrazide](/img/structure/B3042535.png)


